molecular formula C17H16FNOS B3405341 (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331593-26-0

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3405341
CAS No.: 1331593-26-0
M. Wt: 301.4
InChI Key: REBCYTNVCCQNMN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorophenylcyclopropylmethanol with thiophene-2-carboxaldehyde under basic conditions to form an intermediate, which is then subjected to a Wittig reaction to introduce the acrylamide moiety. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((1-(4-chlorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-((1-(4-bromophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-((1-(4-methylphenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.

Properties

IUPAC Name

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNOS/c18-14-5-3-13(4-6-14)17(9-10-17)12-19-16(20)8-7-15-2-1-11-21-15/h1-8,11H,9-10,12H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCYTNVCCQNMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 3
Reactant of Route 3
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 4
Reactant of Route 4
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 6
Reactant of Route 6
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.